molecular formula C6H9BrN2 B1342960 4-Bromo-3-isopropyl-1H-pyrazole CAS No. 60061-60-1

4-Bromo-3-isopropyl-1H-pyrazole

Cat. No. B1342960
CAS RN: 60061-60-1
M. Wt: 189.05 g/mol
InChI Key: LYGXWTVFFARCIJ-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropyl-1H-pyrazole is a chemical compound with the molecular formula C6H9BrN2. It has a molecular weight of 189.05 . The compound is usually in a liquid or semi-solid physical form .


Synthesis Analysis

The synthesis of 4-Bromo-3-isopropyl-1H-pyrazole and similar compounds often involves the use of hydrazine derivatives and α,β-ethylenic ketones with a leaving group. These react to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles . Another method involves the use of 4-bromo-1H-pyrazole as a blocking agent in the synthesis of polyurethanes .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-isopropyl-1H-pyrazole is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms . The InChI code for this compound is 1S/C6H9BrN2/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3, (H,8,9) and the InChI key is LYGXWTVFFARCIJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazole derivatives, including 4-Bromo-3-isopropyl-1H-pyrazole, are known for their versatility in organic synthesis and medicinal chemistry. They are often used as starting materials for the preparation of more complex heterocyclic systems . For example, 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .


Physical And Chemical Properties Analysis

4-Bromo-3-isopropyl-1H-pyrazole is a liquid or semi-solid at room temperature . It has a molecular weight of 189.05 g/mol and an exact mass of 187.99491 g/mol . The compound has a topological polar surface area of 17.8 Ų .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis .

Coordination Chemistry

Organometallic Chemistry

Synthesis of Polyurethanes

4-Bromo-1H-pyrazole has been used as a blocking agent in the synthesis of polyurethanes . The blocked adducts were characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis . The DSC thermogram showed that the blocked adducts deblock at 238 °C, regenerating TDI and blocking agent 4-bromopyrazole .

Synthesis of 1,4’-bipyrazoles and Solid Hexacoordinate Complexes

4-Bromo-1H-pyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles . It may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Synthesis of Polyurethanes

4-Bromo-1H-pyrazole has been used as a blocking agent in the synthesis of polyurethanes . The precursor molecule toluene diisocyanate (TDI) is blocked with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI). The blocked adducts were characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis . The DSC thermogram showed that the blocked adducts deblock at 238 °C, regenerating TDI and blocking agent 4-bromopyrazole .

Synthesis of Various Pharmaceutical and Biologically Active Compounds

4-Bromo-1H-pyrazole may be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Synthesis of Polyurethanes

4-Bromo-1H-pyrazole has been used as a blocking agent in the synthesis of polyurethanes . The precursor molecule toluene diisocyanate (TDI) is blocked with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI). The blocked adducts were characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis . The DSC thermogram showed that the blocked adducts deblock at 238 °C, regenerating TDI and blocking agent 4-bromopyrazole .

Synthesis of Various Pharmaceutical and Biologically Active Compounds

4-Bromo-1H-pyrazole may be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Safety And Hazards

4-Bromo-3-isopropyl-1H-pyrazole is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to avoid dust formation .

Future Directions

Pyrazole derivatives, including 4-Bromo-3-isopropyl-1H-pyrazole, have been extensively studied for their potential applications in various fields, including organic synthesis, medicinal chemistry, and material science . Future research may focus on exploring new synthetic methods, investigating their biological activities, and developing new applications for these compounds .

properties

IUPAC Name

4-bromo-5-propan-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGXWTVFFARCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617389
Record name 4-Bromo-5-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-isopropyl-1H-pyrazole

CAS RN

60061-60-1
Record name 4-Bromo-5-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-5-isopropyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PJ Lindsay-Scott, NG Charlesworth… - The Journal of Organic …, 2017 - ACS Publications
… 4-Bromo-3-isopropyl-1H-pyrazole (0.409 g, 2.16 mmol) was subjected to General Procedure 1. The resultant residue (7:1 rr as determined by 1 H NMR analysis on the crude material) …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk

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